molecular formula C22H29BrN2O4 B385541 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol

1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol

Cat. No.: B385541
M. Wt: 465.4g/mol
InChI Key: NJMDKZBARPNHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol is a complex organic compound that features a piperazine ring, a bromanylphenoxy group, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromanylphenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate ethylene oxide derivative under basic conditions to form the bromanylphenoxy intermediate.

    Coupling with piperazine: The bromanylphenoxy intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.

    Biological Research: It is used as a tool compound to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Industrial Applications: The compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling and physiological responses.

Properties

Molecular Formula

C22H29BrN2O4

Molecular Weight

465.4g/mol

IUPAC Name

1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C22H29BrN2O4/c1-27-21-8-4-19(5-9-21)25-12-10-24(11-13-25)16-20(26)17-28-14-15-29-22-6-2-18(23)3-7-22/h2-9,20,26H,10-17H2,1H3

InChI Key

NJMDKZBARPNHDH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COCCOC3=CC=C(C=C3)Br)O

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COCCOC3=CC=C(C=C3)Br)O

Origin of Product

United States

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